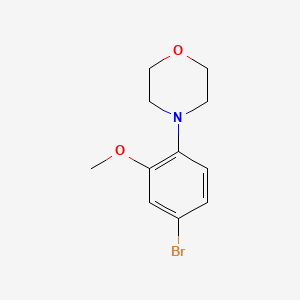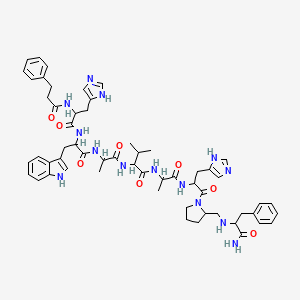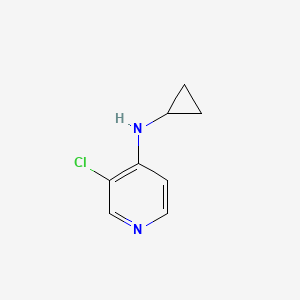
3-chloro-N-cyclopropylpyridin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Pyridinamine, 3-chloro-N-cyclopropyl- is a chemical compound that belongs to the class of pyridines It is characterized by the presence of a pyridine ring substituted with an amino group at the 4-position, a chlorine atom at the 3-position, and a cyclopropyl group attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyridinamine, 3-chloro-N-cyclopropyl- typically involves the chlorination of 4-pyridinamine followed by the introduction of the cyclopropyl group. One common method involves the reaction of 4-pyridinamine with thionyl chloride to introduce the chlorine atom at the 3-position. This is followed by the reaction with cyclopropylamine to attach the cyclopropyl group to the nitrogen atom.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its suitability for various applications.
Análisis De Reacciones Químicas
Types of Reactions
4-Pyridinamine, 3-chloro-N-cyclopropyl- undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 3-position can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The amino group and the pyridine ring can participate in oxidation and reduction reactions.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
4-Pyridinamine, 3-chloro-N-cyclopropyl- has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Pyridinamine, 3-chloro-N-cyclopropyl- involves its interaction with various molecular targets. The amino group and the pyridine ring can participate in hydrogen bonding and π-π interactions with biological molecules. The chlorine atom and the cyclopropyl group can influence the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
4-Pyridinamine, 3-chloro-N-cyclopropyl- can be compared with other similar compounds, such as:
4-Pyridinamine: Lacks the chlorine and cyclopropyl groups, resulting in different reactivity and applications.
3-Chloro-4-pyridinamine: Similar structure but lacks the cyclopropyl group.
N-Cyclopropyl-4-pyridinamine: Similar structure but lacks the chlorine atom.
The presence of both the chlorine atom and the cyclopropyl group in 4-Pyridinamine, 3-chloro-N-cyclopropyl- makes it unique and potentially more versatile in various applications.
Propiedades
Número CAS |
1353101-14-0 |
|---|---|
Fórmula molecular |
C8H9ClN2 |
Peso molecular |
168.62 g/mol |
Nombre IUPAC |
3-chloro-N-cyclopropylpyridin-4-amine |
InChI |
InChI=1S/C8H9ClN2/c9-7-5-10-4-3-8(7)11-6-1-2-6/h3-6H,1-2H2,(H,10,11) |
Clave InChI |
VMARRUMQRGENMX-UHFFFAOYSA-N |
SMILES canónico |
C1CC1NC2=C(C=NC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


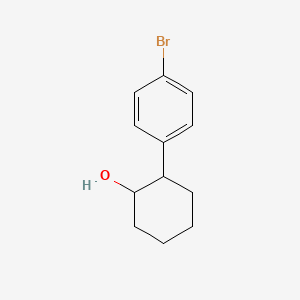
![3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one](/img/structure/B15124239.png)
![(4aS,7aR)-4a-(aminomethyl)-1-(2-methoxyethyl)-3,4,5,6,7,7a-hexahydrocyclopenta[b]pyridin-2-one](/img/structure/B15124244.png)
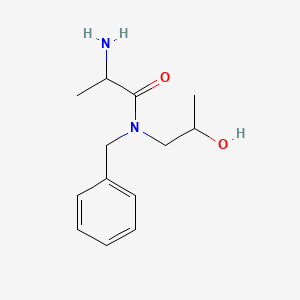
![3-Amino-4-(benzo[d][1,3]dioxol-5-yl)butyric Acid](/img/structure/B15124259.png)
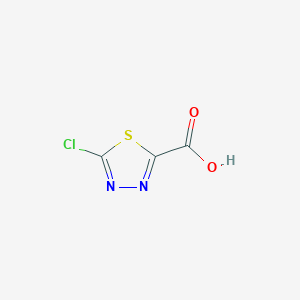

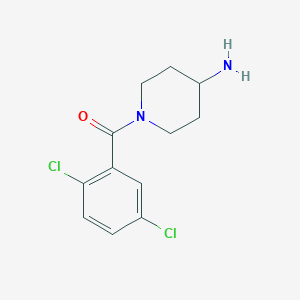
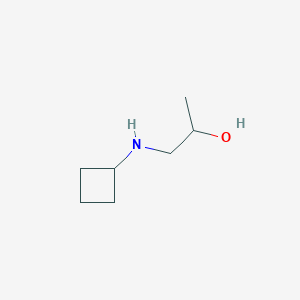
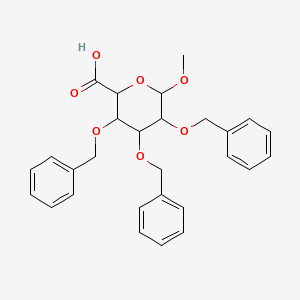
![2-{[(4-chlorophenyl)sulfonyl]amino}-3-(1H-imidazol-4-yl)propanoic acid](/img/structure/B15124304.png)

